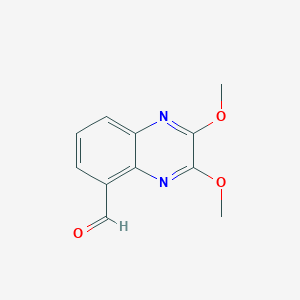
2,3-Dimethoxyquinoxaline-5-carbaldehyde
Descripción general
Descripción
2,3-Dimethoxyquinoxaline-5-carbaldehyde is a chemical compound used in scientific research. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 2,3-Dimethoxyquinoxaline-5-carbaldehyde derivatives involves using methyl-2,3-diamino benzoate as the starting material . The reaction of methyl 2,3-diamino benzoate and oxalic acid monohydrate at 140°C gives the methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate . This compound, when chlorinated with SOCl2, yields a dichloro compound (III). Hydrolysis of compound (III) in the presence of aqueous sodium hydroxide in methanol yields an acid compound (IV) .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxyquinoxaline-5-carbaldehyde is C11H10N2O3 . It is a derivative of quinoxaline, which is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-Dimethoxyquinoxaline-5-carbaldehyde derivatives have been described in the Synthesis Analysis section. The reaction involves condensation, chlorination, and hydrolysis .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethoxyquinoxaline-5-carbaldehyde is 218.21 . More specific physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Applications in Heterocyclic Chemistry
2,3-Dimethoxyquinoxaline-5-carbaldehyde is a compound that plays a significant role in the synthesis of various heterocyclic systems. It is often involved in the formation of quinoline and related analog structures, contributing to the advancement of heterocyclic chemistry. These compounds are critical in synthesizing biologically active molecules and have diverse applications in medicinal chemistry (Hamama et al., 2018).
Role in Oxidation Reactions
The compound is also involved in various oxidation reactions. For instance, the primary oxidation products of similar structures, like 2,3-dimethylquinoxaline, have been studied, leading to derivatives such as quinoxaline-2-carboxylic acid and others. These reactions are pivotal in understanding the chemical behavior of quinoxaline derivatives and their potential applications in synthetic chemistry (Kepez, 1989).
Transformation in Redox Reactions
In redox-neutral annulations, compounds like 2,3-Dimethoxyquinoxaline-5-carbaldehyde are essential. They participate in transformations involving dual C–H bond functionalization, showcasing their versatility in organic synthesis and potential in creating novel molecular structures (Zhu & Seidel, 2017).
Involvement in Antimicrobial Activity
Compounds derived from 2,3-Dimethoxyquinoxaline-5-carbaldehyde have been explored for their antimicrobial properties. For example, derivatives synthesized under specific conditions have shown activity against various bacteria and fungi, indicating their potential role in developing new antimicrobial agents (Sangani et al., 2013).
Utility in Organic Synthesis
This compound is crucial in the synthesis of various organic structures. Its reactivity patterns and transformations in chemical reactions contribute significantly to developing novel organic compounds with potential applications in different fields of chemistry and pharmacology (Jones et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Dimethoxyquinoxaline-5-carbaldehyde are bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . These bacteria are known to cause various infections in humans, and the compound’s action against them suggests its potential as an antibacterial agent.
Mode of Action
It is known that the electronegative group on the quinoxaline moiety boosts the antibacterial properties of the compound . This suggests that the compound may interact with its targets by disrupting essential biochemical processes, leading to bacterial growth inhibition.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . This is evidenced by its demonstrated activity against several bacterial strains . The exact molecular and cellular effects of this action, however, require further investigation.
Direcciones Futuras
The future directions for research on 2,3-Dimethoxyquinoxaline-5-carbaldehyde could involve exploring its diverse applications and potential for groundbreaking studies. Given the wide range of biological activities exhibited by quinoxaline derivatives , there is potential for further development in the field of drug discovery.
Propiedades
IUPAC Name |
2,3-dimethoxyquinoxaline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-11(16-2)13-9-7(6-14)4-3-5-8(9)12-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBCVZPYMPIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxyquinoxaline-5-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2789141.png)
![(2Z)-3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2789143.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2789144.png)
![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2789146.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2789147.png)
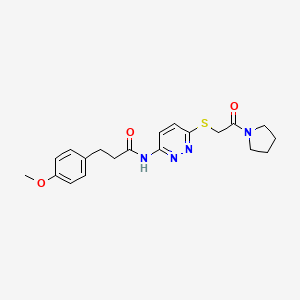
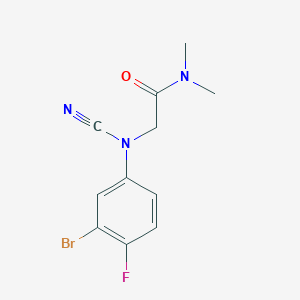
![Tert-butyl (3S,4S)-4-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2789153.png)
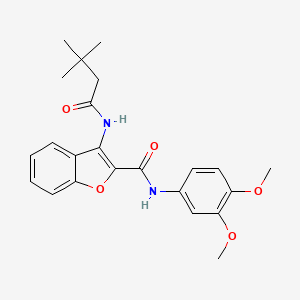
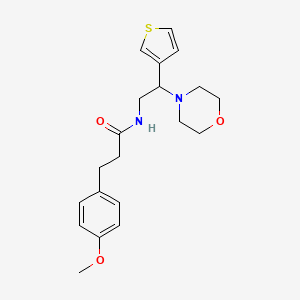

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)azetidine-1-carboxamide](/img/structure/B2789161.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2789163.png)
![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)